- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,

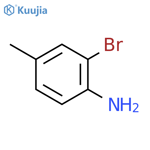

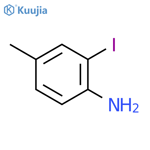

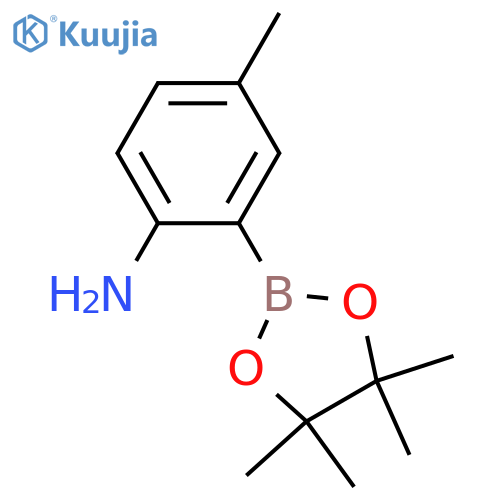

Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)

948592-80-1 structure

商品名:2-Amino-5-methylphenyboronic Acid Pinacol Ester

CAS番号:948592-80-1

MF:C13H20BNO2

メガワット:233.11440372467

MDL:MFCD06795664

CID:857102

PubChem ID:329774424

2-Amino-5-methylphenyboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Amino-5-methylphenyboronic acid, pinacol ester

- 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine

- 2-Amino-5-methylbenzeneboronic acid,pinacol ester

- 2-amino-5-methylphenylboronic acid pinacolate ester

- 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine

- 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

- BESTIPHARMA 525-084

- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)

- 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-Amino-5-methylbenzeneboronic acid pinacol ester

- 2-Amino-5-methylphenylboronic acid pinacol ester

- 4-Methylaniline-2-boronic acid pinacolato ester

- 948592-80-1

- 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR

- DTXSID60590351

- 2-Amino-5-methylphenyboronic acid pinacol ester

- AKOS015893487

- SCHEMBL3191098

- 4-Methylaniline-2-boronic acid pinacol ester

- 2-Amino-5-methylbenzeneboronic acid, pinacol ester

- EN300-7390340

- AB29207

- W16868

- LOOBNTHIWCHTCR-UHFFFAOYSA-N

- MFCD06795664

- CS-0037883

- AS-55680

- 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Amino-5-methylphenyboronic Acid Pinacol Ester

-

- MDL: MFCD06795664

- インチ: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3

- InChIKey: LOOBNTHIWCHTCR-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1

計算された属性

- せいみつぶんしりょう: 233.15900

- どういたいしつりょう: 233.1587090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

じっけんとくせい

- PSA: 44.48000

- LogP: 2.45760

2-Amino-5-methylphenyboronic Acid Pinacol Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR40461-1g |

2-Amino-5-methylbenzeneboronic acid, pinacol ester |

948592-80-1 | 99% | 1g |

£74.00 | 2025-02-20 | |

| Ambeed | A825909-25g |

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

948592-80-1 | 98% | 25g |

$1399.0 | 2024-08-02 | |

| ChemScence | CS-0037883-250mg |

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

948592-80-1 | ≥97.0% | 250mg |

$100.0 | 2022-04-26 | |

| Chemenu | CM219364-1g |

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

948592-80-1 | 95+% | 1g |

$206 | 2021-06-16 | |

| abcr | AB175394-1 g |

2-Amino-5-methylphenyboronic acid, pinacol ester; . |

948592-80-1 | 1g |

€382.00 | 2023-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-100mg |

2-Amino-5-methylphenyboronic Acid Pinacol Ester |

948592-80-1 | 98% | 100mg |

412CNY | 2021-05-08 | |

| TRC | A634368-50mg |

2-Amino-5-methylphenyboronic Acid Pinacol Ester |

948592-80-1 | 50mg |

$ 64.00 | 2023-04-19 | ||

| TRC | A634368-100mg |

2-Amino-5-methylphenyboronic Acid Pinacol Ester |

948592-80-1 | 100mg |

$ 110.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-306618A-1 g |

2-Amino-5-methylphenyboronic acid, pinacol ester, |

948592-80-1 | 1g |

¥3,415.00 | 2023-07-11 | ||

| 1PlusChem | 1P005UP3-250mg |

2-Amino-5-methylphenyboronic acid, pinacol ester |

948592-80-1 | 98% | 250mg |

$34.00 | 2025-02-21 |

2-Amino-5-methylphenyboronic Acid Pinacol Ester 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 120 °C; 12 h, 120 °C

リファレンス

- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles, Journal of Organic Chemistry, 2014, 79(6), 2781-2791

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C

リファレンス

- I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines, Organic Letters, 2020, 22(22), 9102-9106

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C; 120 °C → rt

リファレンス

- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 105 °C

リファレンス

- Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated Alkenes, ACS Catalysis, 2022, 12(2), 837-845

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 19 h, 120 °C; 120 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting Material, European Journal of Organic Chemistry, 2023, 26(13),

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 min, rt

1.2 10 h, reflux

1.2 10 h, reflux

リファレンス

- Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices, Korea, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C

リファレンス

- Oxidation of Non-Activated Anilines to Generate N-Aryl Nitrenoids, Journal of the American Chemical Society, 2020, 142(9), 4456-4463

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C

リファレンス

- Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus Electrocyclization, Journal of the American Chemical Society, 2016, 138(40), 13271-13280

合成方法 10

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C

リファレンス

- Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source, Journal of the American Chemical Society, 2012, 134(17), 7262-7265

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C

リファレンス

- Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C

リファレンス

- New synthetic approach to paullones and characterization of their SIRT1 inhibitory activity, Organic & Biomolecular Chemistry, 2012, 10(10), 2101-2112

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C

リファレンス

- Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridines, Tetrahedron, 2010, 66(4), 862-870

合成方法 14

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 12 h, 120 °C

リファレンス

- Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides, Organic Letters, 2014, 16(11), 2916-2919

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 100 °C

リファレンス

- Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation, Results in Chemistry, 2021, 3,

合成方法 16

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C

リファレンス

- Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides, Organic Letters, 2015, 17(4), 802-805

2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials

2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products

2-Amino-5-methylphenyboronic Acid Pinacol Ester 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester) 関連製品

- 191171-55-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester

清らかである:99%/99%

はかる:5g/25g

価格 ($):252.0/1259.0